molecular formula C10H11ClN4O3 B15154111 8-Chloro-1,3-dimethyl-9-(2-oxopropyl)purine-2,6-dione

8-Chloro-1,3-dimethyl-9-(2-oxopropyl)purine-2,6-dione

Cat. No.: B15154111
M. Wt: 270.67 g/mol
InChI Key: NHHLTJQEXRYNJV-UHFFFAOYSA-N
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Description

8-Chloro-1,3-dimethyl-9-(2-oxopropyl)purine-2,6-dione is a chemical compound with the molecular formula C10H11ClN4O3 It belongs to the class of purine derivatives and is characterized by the presence of a chloro group at the 8th position, two methyl groups at the 1st and 3rd positions, and a 2-oxopropyl group at the 9th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-1,3-dimethyl-9-(2-oxopropyl)purine-2,6-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate purine precursor, such as 1,3-dimethylxanthine.

    Alkylation: The 2-oxopropyl group is introduced through an alkylation reaction using reagents like 2-bromoacetone or 2-chloroacetone in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-1,3-dimethyl-9-(2-oxopropyl)purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

8-Chloro-1,3-dimethyl-9-(2-oxopropyl)purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Chloro-1,3-dimethyl-9-(2-oxopropyl)purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-1,3-dimethyl-9-(2-oxopropyl)purine-2,6-dione
  • 8-Methoxy-1,3-dimethyl-9-(2-oxopropyl)purine-2,6-dione
  • 8-Chloro-1,3-dimethyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

8-Chloro-1,3-dimethyl-9-(2-oxopropyl)purine-2,6-dione is unique due to the specific positioning of the chloro and 2-oxopropyl groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C10H11ClN4O3

Molecular Weight

270.67 g/mol

IUPAC Name

8-chloro-1,3-dimethyl-9-(2-oxopropyl)purine-2,6-dione

InChI

InChI=1S/C10H11ClN4O3/c1-5(16)4-15-7-6(12-9(15)11)8(17)14(3)10(18)13(7)2/h4H2,1-3H3

InChI Key

NHHLTJQEXRYNJV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1Cl

Origin of Product

United States

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